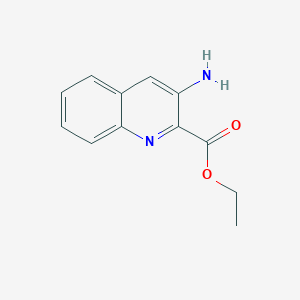

Ethyl 3-aminoquinoline-2-carboxylate

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold is a core structural component in a vast number of synthetic and natural compounds that exhibit a wide array of biological activities. nih.gov Its prevalence in medicinal chemistry stems from its ability to interact with various biological targets, including enzymes and receptors. The rigid, planar structure of the quinoline ring allows it to intercalate with DNA and bind to active sites, while its aromatic nature facilitates crucial π-π stacking interactions.

Researchers have successfully developed quinoline-based compounds with a broad spectrum of pharmacological properties, including:

Anticancer nih.gov

Antimalarial

Antimicrobial nih.gov

Antifungal nih.gov

Antituberculosis nih.gov

Anti-inflammatory

The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to enhance their therapeutic potential. nih.gov

Position of Aminoquinaline Chemistry

Within the broader family of quinoline derivatives, aminoquinolines represent a critically important subclass. The position of the amino group on the quinoline ring system profoundly influences the molecule's chemical properties and biological activity. For example, 4-aminoquinolines and 8-aminoquinolines are famous for their roles as antimalarial drugs.

Compounds like Ethyl 3-aminoquinoline-2-carboxylate, featuring an amino group and an ester group in adjacent positions, are recognized as versatile synthetic intermediates. The presence of these two reactive functional groups allows for a variety of chemical transformations, making them valuable building blocks for the synthesis of more complex, multi-ring heterocyclic systems. Specifically, the ortho-amino ester arrangement is a classic precursor for constructing fused pyrimidine (B1678525) rings, leading to compounds like pyrimido[4,5-b]quinolines. nih.govnih.govresearchgate.netresearchgate.net

Overview of Key Academic Research Areas

While specific research on this compound is limited, the primary area of academic interest for such a molecule would be its use as a precursor in organic synthesis. The classical and most direct application involves its reaction with various one-carbon reagents to construct a fused pyrimidine ring.

This type of reaction, known as a cyclocondensation, leverages the nucleophilicity of the amino group and the electrophilicity of the ester (or its derivatives) to build new heterocyclic structures. The resulting pyrimido[4,5-b]quinoline core is itself a subject of significant research, with studies exploring its potential as an inhibitor of specific enzymes like HER2 in cancer research. nih.gov The synthesis of this fused ring system is a key strategy for developing novel bioactive molecules. nih.govresearchgate.netresearchgate.netsharif.edu One of the foundational methods for synthesizing the initial quinoline ring itself is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comorganicreactions.orgorganic-chemistry.org

Data Tables

Due to the lack of specific data for this compound, the following tables are presented based on a closely related and more studied isomer, Ethyl 2-aminoquinoline-3-carboxylate , to illustrate the type of information that would be relevant.

Table 1: Physicochemical Properties of Ethyl 2-aminoquinoline-3-carboxylate

| Property | Value |

|---|---|

| CAS Number | 36926-83-7 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂N₂O₂ sigmaaldrich.com |

| Molecular Weight | 216.24 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | VTWSVSQLRSMHDM-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Potential Synthetic Applications of an Ortho-Aminoquinoline Ester

| Reactant(s) | Resulting Compound Class | Potential Research Area |

|---|---|---|

| Formamide (B127407), Urea, or similar C1 sources | Pyrimido[4,5-b]quinolinones | Medicinal Chemistry, Antiallergy Agents researchgate.net |

| Isothiocyanates | Thienopyrimidoquinolines | Materials Science, Organic Electronics |

| Guanidine | Aminopyrimido[4,5-b]quinolines | Drug Discovery, Kinase Inhibitors |

| Aldehydes (multi-component reaction) | Dihydropyrimido[4,5-b]quinolines | Anticancer, HER2 Inhibition nih.gov |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRZFETVSRVQEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62235-59-0 | |

| Record name | ethyl 3-aminoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Aminoquinoline 2 Carboxylate

Chemical Transformations of the Amino Group

The primary amino group at the C3 position is a key site of nucleophilicity in the molecule, readily participating in a variety of chemical transformations.

The nucleophilic nature of the 3-amino group allows for straightforward acylation and alkylation reactions. While specific studies detailing these reactions on ethyl 3-aminoquinoline-2-carboxylate are not extensively documented in readily available literature, the reactivity can be inferred from analogous transformations with related amino-heterocyclic systems.

Acylation: Acylation of the amino group is a common strategy to introduce amide functionalities. This is typically achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the reaction of an amino-heterocycle with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism, where the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The subsequent elimination of a chloride ion, followed by deprotonation of the nitrogen, yields the stable N-acyl product. Common reagents for this transformation include phosphorus(V) chloride, phosphorus(III) chloride, or thionyl chloride to first convert a carboxylic acid to its more reactive acyl chloride form. chemguide.co.uk

Alkylation: N-alkylation introduces alkyl substituents onto the amino group, a reaction typically performed using alkyl halides. In a related example, the alkylation of 3-phenylquinoxaline-2(1H)-thione with reagents like chloroacetonitrile (B46850) or ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) proceeds to give S-alkylated products, demonstrating the nucleophilic character of heteroatoms within such ring systems. nih.gov Similarly, the amino group of this compound is expected to react as a nucleophile with various alkylating agents to furnish the corresponding N-alkylated derivatives.

The amino group readily undergoes condensation reactions with various carbonyl compounds and their equivalents. These reactions are fundamental in extending the molecular framework and are often the initial step in the synthesis of fused heterocyclic systems.

A key example involves the reaction with isothiocyanates. The condensation of 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile, a related aminoquinoline derivative, with phenyl isothiocyanate in refluxing pyridine (B92270) leads to the formation of a pyrimido[4,5-b]quinoline derivative. researchgate.netsemanticscholar.org This reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. researchgate.net

The following table details a representative condensation reaction leading to a fused heterocycle.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-amino-hexahydroquinoline-3-carbonitrile derivative | Phenyl isothiocyanate | Pyridine | Reflux, 12h | Hexahydro-4-imino-pyrimido[4,5-b]quinolin-2-thione derivative |

Reactions Involving the Ester Functionality

The ethyl carboxylate group at the C2 position is an electrophilic center susceptible to nucleophilic attack. The most common transformation of this group is hydrolysis to the corresponding carboxylic acid.

Hydrolysis (Saponification): The ester can be hydrolyzed to 3-aminoquinoline-2-carboxylic acid under basic conditions, a process known as saponification. operachem.com This reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol. operachem.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. This carboxylic acid derivative is a valuable intermediate for further synthetic modifications, such as amide bond formation. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Core

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the reactivity is heavily influenced by the substituents present. The 3-amino group is a strong activating group and an ortho-, para- director. Conversely, the ester group and the pyridine ring nitrogen are deactivating. In the case of this compound, the powerful activating effect of the amino group would be expected to direct incoming electrophiles primarily to the C4 position (ortho to the amino group). Substitution at other positions on the benzenoid ring (C5, C6, C7, C8) would also be possible, governed by the combined electronic effects of the heterocyclic system and the substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings generally resist nucleophilic attack unless activated by strong electron-withdrawing groups. researchgate.net The pyridine part of the quinoline ring is more susceptible to nucleophilic attack than the benzene part. In SNAr reactions, a nucleophile displaces a leaving group (like a halide) on the aromatic ring. researchgate.net While the parent this compound does not possess a typical leaving group for a standard SNAr reaction, derivatives such as chloro-substituted quinolines readily undergo these substitutions. For example, 2-chloroquinoline-3-carboxylic acids can be converted to 2-aminoquinoline-3-carboxylic acids by reaction with aqueous ammonia (B1221849) at high temperature and pressure, demonstrating the susceptibility of the C2 position to nucleophilic attack when a good leaving group is present. sharif.edu

Cyclization and Annulation Reactions to Form Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused polycyclic heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring.

This compound is an ideal starting material for constructing the pyrimido[4,5-b]quinoline scaffold, which is of interest in medicinal chemistry. nih.govnih.gov These reactions typically involve a one-pot cyclocondensation where the C3-amino group and the C2-ester functionality react with a reagent that provides the remaining atoms needed to form the pyrimidine ring.

Common methods involve the reaction of the aminoquinoline with reagents like formamide (B127407), urea, thiourea, or isothiocyanates. researchgate.net For example, heating an aminoquinoline-3-carboxamide (derived from the ester) with formamide or acetic anhydride (B1165640) can yield 4-hydroxypyrimido[4,5-b]quinolines. researchgate.net The reaction of the parent ester with appropriate reagents can directly lead to pyrimido[4,5-b]quinoline-2,4-diones, which are valuable structures in drug discovery.

The following table summarizes various pathways to pyrimido[4,5-b]quinoline derivatives starting from 2-aminoquinoline-3-carboxamide (B1276296) or related precursors.

| Starting Material | Reagent | Product Type |

|---|---|---|

| 2-Aminoquinoline-3-carboxamide | Formamide | 4-Hydroxypyrimido[4,5-b]quinoline |

| 2-Aminoquinoline-3-carboxamide | Acetic Anhydride | 2-Methyl-4-hydroxypyrimido[4,5-b]quinoline |

| 2-Aminoquinoline-3-carboxamide | Phenyl isocyanate | 3-Phenyl-4-hydroxypyrimido[4,5-b]quinoline |

| 2-Aminoquinoline-3-carboxamide | Thiourea | 2-Mercapto-4-hydroxypyrimido[4,5-b]quinoline |

| 2-Aminoquinoline-3-carbonitrile | Guanidine | 2,4-Diaminopyrimido[4,5-b]quinoline |

Benzonaphthyridine and Other Fused Systems

The strategic placement of the amino and ester functionalities on the quinoline framework of this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. While the direct synthesis of benzonaphthyridines from this specific starting material is not extensively documented, the reactivity of the 3-aminoquinoline (B160951) scaffold lends itself to the construction of various polycyclic nitrogen-containing compounds. The general strategy involves the cyclization of the amino group with a suitable reagent to form a new ring fused to the quinoline core.

The synthesis of fused nitrogen heterocycles is a significant area of research due to the prevalence of these motifs in biologically active molecules and functional materials. rsc.orgmdpi.comnih.govrsc.org The reactivity of amino-substituted heterocyclic esters, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a structural analog of the title compound, has been shown to yield a variety of fused pyrimidine and thiazine (B8601807) systems through reactions with electrophilic and nucleophilic reagents. researchgate.net This suggests that this compound would undergo similar transformations.

For instance, the construction of a fused pyrimidine ring, which would lead to a pyrimido[4,5-c]quinoline (B14755456) system, can be envisioned through the reaction of the amino group with a one-carbon synthon. More complex fused systems can be accessed through multi-step sequences or one-pot multi-component reactions. The following table outlines representative cyclization reactions of amino-heterocyclic esters that are analogous to the potential reactivity of this compound.

Table 1: Representative Cyclization Reactions for the Formation of Fused Heterocyclic Systems

| Starting Material Type | Reagent(s) | Fused System Formed | General Reaction Type |

|---|---|---|---|

| 3-Amino-heterocyclic-2-carboxylate | Formamide or Triethyl orthoformate | Fused Pyrimidinone | Condensation/Cyclization |

| 3-Amino-heterocyclic-2-carboxylate | Isothiocyanates | Fused Thiazine | Addition/Cyclization |

| 3-Amino-heterocyclic-2-carboxylate | α-Haloketones | Fused Pyrazine | Condensation/Cyclization |

| 3-Amino-heterocyclic-2-carboxylate | Hydrazine | Fused Pyridazinone | Condensation/Cyclization |

Tautomeric Equilibria and Isomerization Studies

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and this compound has the potential to exist in different tautomeric forms. The most probable tautomerism for this molecule is the amino-imino tautomerism.

The amino form is the structure as named, while the imino form would result from a proton shift from the amino group to the quinoline ring nitrogen. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoline ring.

In the case of this compound, the amino tautomer is expected to be the predominant form due to the aromaticity of the quinoline ring. The imino tautomer would disrupt this aromaticity, which would be energetically unfavorable.

Table 2: Potential Tautomers of this compound

| Tautomeric Form | Key Structural Feature | Expected Relative Stability |

|---|---|---|

| Amino Tautomer | Exocyclic C-N double bond character is low; aromatic quinoline ring. | More Stable |

| Imino Tautomer | Endocyclic C=N double bond within the quinoline ring is altered; disruption of aromaticity. | Less Stable |

Spectroscopic methods such as NMR and UV-Vis are powerful tools for investigating tautomeric equilibria. nih.gov In the absence of specific data for this compound, a hypothetical analysis based on known principles can be made. For instance, in the 1H NMR spectrum, the chemical shift of the amino protons would be indicative of the predominant tautomer. In the UV-Vis spectrum, a significant shift in the absorption maximum upon changing solvent polarity could suggest a shift in the tautomeric equilibrium.

Isomerization in the context of this compound could refer to the interconversion between the amino and imino tautomers. This process would involve an intramolecular proton transfer. The energy barrier for this isomerization would be a key factor in determining the rate of interconversion. Computational studies on similar systems can provide estimates of these energy barriers. nih.gov

Due to the highly specific nature of the subject, "this compound," and the strict requirement to focus solely on this compound, a comprehensive article with detailed experimental data for each specified spectroscopic technique cannot be generated at this time. Publicly available scientific literature and spectral databases lack specific, published FT-IR, FT-Raman, and NMR spectroscopic data, including detailed vibrational and chemical shift assignments and normal coordinate analysis, for this exact molecule.

For context, a proper analysis would involve:

Vibrational Spectroscopy (FT-IR/FT-Raman): Recording the spectra and assigning observed frequency bands to specific molecular vibrations (e.g., N-H stretch, C=O stretch, aromatic ring modes). This is often supported by computational modeling.

Normal Coordinate Analysis: A computational method to relate the vibrational frequencies to the atomic displacements and force constants of the bonds, providing a theoretical basis for the assignments.

NMR Spectroscopy (¹H and ¹³C): Recording spectra to determine the chemical environment of each proton and carbon atom. This would involve assigning chemical shifts (ppm), coupling constants (Hz), and multiplicities to specific atoms in the quinoline ring, the amino group, and the ethyl ester group.

Without access to such a dedicated study on this compound, generating the requested article with the specified level of detail and accuracy is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Aminoquinoline 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the structural framework of ethyl 3-aminoquinoline-2-carboxylate derivatives. Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule. researchgate.netunirioja.es

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. unirioja.es For an this compound derivative, a COSY spectrum would reveal correlations between the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons. In the quinoline (B57606) ring system, it would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequential arrangement. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum, directly linking a specific proton resonance to its corresponding carbon resonance.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the proton at the C-4 position would show a correlation to the carbonyl carbon (C=O) of the ester group (a three-bond correlation), and the methylene protons of the ethyl group would correlate to the same carbonyl carbon (a two-bond correlation).

The combined data from these 2D NMR experiments allow for a comprehensive and definitive structural elucidation of the molecule in solution. mdpi.com

| Proton (¹H) | COSY Correlations (H-H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C, 2-3 bonds) |

|---|---|---|---|

| H-4 | H-5 (weak, 4-bond) | C-4 | C-2, C-3, C-4a, C-5, C=O |

| H-5 | H-6 | C-5 | C-4, C-6, C-7, C-8a |

| H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8 |

| H-7 | H-6, H-8 | C-7 | C-5, C-8, C-8a |

| H-8 | H-7 | C-8 | C-6, C-7, C-8a |

| -NH₂ | None | None | C-3, C-4 |

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | C=O, -OCH₂CH₃ |

| -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ | -OCH₂CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For quinoline derivatives, electron ionization (EI) often leads to characteristic fragmentation, such as the expulsion of a hydrogen cyanide (HCN) molecule from the quinoline ring. chempap.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acid esters. It typically generates protonated molecules [M+H]⁺ or other adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov ESI-MS is invaluable for accurately determining the molecular weight of the parent compound. By coupling ESI with tandem mass spectrometry (ESI-MS/MS), one can induce fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to gain further structural information. nih.gov The fragmentation patterns can help confirm the presence of the quinoline core and identify the substituents. nih.gov

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 217.09715 |

| [M+Na]⁺ | 239.07909 |

| [M+K]⁺ | 255.05303 |

| [M+NH₄]⁺ | 234.12369 |

| [M-H]⁻ | 215.08259 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is most effective for volatile and thermally stable compounds. While the parent compound this compound may have limited volatility, GC-MS is a highly effective method for analyzing related, more volatile quinoline derivatives or for identifying the core quinoline structure. For instance, the GC-MS analysis of quinoline itself shows a characteristic retention time and a mass spectrum with prominent ion peaks at m/z 129 (molecular ion), 102, 123, and 51. For less volatile compounds like amino-carboxylates, derivatization may be employed to increase volatility and improve chromatographic performance.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Studies on derivatives such as ethyl 2,4-dichloroquinoline-3-carboxylate offer significant insight into the likely solid-state architecture of the parent compound. In the crystal structure of this derivative, the quinoline ring system is nearly planar. The carboxylate group is often twisted out of the plane of the quinoline ring. For example, in ethyl 2,4-dichloroquinoline-3-carboxylate, the dihedral angle between the quinoline and carboxylate mean planes is 87.06 (19)°. The crystal packing is stabilized by intermolecular forces, which can include weak C—H⋯O hydrogen bonds that link molecules into chains or more complex networks.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8139 (3) |

| b (Å) | 10.5983 (4) |

| c (Å) | 14.6548 (6) |

| β (°) | 98.396 (2) |

| Volume (ų) | 1200.72 (8) |

Data for Ethyl 2,4-dichloroquinoline-3-carboxylate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. wikipedia.org The quinoline ring is an aromatic chromophore that gives rise to characteristic π → π* transitions. These transitions typically result in strong absorption bands in the UV region. wikipedia.org

The presence of substituents on the quinoline ring can significantly influence the absorption spectrum. The amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the amino group can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, often into the 320-380 nm range. This is due to n → π* transitions involving the lone pair of electrons on the nitrogen atom. The ethyl carboxylate group can also slightly modify the electronic transitions. Studies on similar aminoquinolines show absorption maxima in the range of 327–340 nm. researchgate.net

| Transition Type | Typical Wavelength Range (λmax) | Description |

|---|---|---|

| π → π | 270 - 320 nm | High-intensity absorption arising from electronic transitions within the aromatic quinoline ring system. |

| n → π | 320 - 380 nm | Lower-intensity absorption involving the non-bonding electrons of the amino group nitrogen, often shifted by solvent polarity. |

Computational Chemistry and Theoretical Modeling of Ethyl 3 Aminoquinoline 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic properties of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT calculations, particularly using hybrid functionals like B3LYP, are widely employed to predict the properties of organic molecules, including quinoline (B57606) derivatives.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule, from which various properties like bond lengths, bond angles, and dihedral angles are determined. For Ethyl 3-aminoquinoline-2-carboxylate, the process involves optimizing the geometry of the quinoline core and the flexible ethyl carboxylate side chain.

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-C and C-O bonds in the ethyl ester group. Different rotational isomers (conformers) may exist, and DFT calculations can identify the most stable conformer by comparing their relative energies. While specific studies on this compound are not prevalent, analysis of similar structures, like ethyl derivatives of quinazolinone, shows that the orientation of the ethyl group relative to the heterocyclic ring system is key to determining the global minimum energy structure. The planarity of the quinoline ring is expected to be maintained, with the amino and carboxylate groups influencing the electronic distribution and geometry.

Table 1: Representative Calculated Geometric Parameters for a Quinoline Derivative Core (Note: Data is illustrative, based on typical quinoline structures calculated with DFT methods, as specific experimental or calculated data for this compound is not available in the cited literature.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-N (amino) Bond Length | ~1.37 Å |

| C-C (ring) Bond Length | ~1.40 Å |

| C-C-N Bond Angle | ~120° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

For this compound, the HOMO is expected to be delocalized over the electron-rich quinoline ring and the amino group, reflecting its nucleophilic character. The LUMO is likely distributed across the quinoline ring system and the electron-withdrawing carboxylate group, indicating its electrophilic sites. mdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.gov In a study on the related compound Methyl-3-aminothiophene-2-carboxylate, the HOMO and LUMO were found to be delocalized over the thiophene (B33073) ring, with the amino group contributing significantly to the HOMO and the carboxyl group to the LUMO. mdpi.com A similar distribution is anticipated for this compound.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties (Note: Values are based on calculations for similar heterocyclic systems and serve as representative examples.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 eV | Electron-donating ability |

| ELUMO | -1.7 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the quinoline ring, indicating these are the primary sites for electrophilic attack. The positive potential (blue) would likely be located around the hydrogen atoms of the amino group and the ethyl group, highlighting them as sites for nucleophilic interaction. nih.gov

Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of chemical reactivity. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω) are calculated from HOMO and LUMO energies. Local descriptors, such as Fukui functions and average local ionization energy, identify the reactivity of specific atomic sites within the molecule. nih.gov

The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps to distinguish between sites susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). For this compound, the nitrogen and oxygen atoms are expected to have high values for the Fukui function f-, making them prone to electrophilic attack.

The Average Local Ionization Energy (ALIE) identifies the regions on the molecular surface from which an electron is most easily removed. Lower values of ALIE indicate sites that are more reactive towards electrophiles. For this molecule, the regions above the π-system of the quinoline ring and near the lone pairs of the amino nitrogen would likely exhibit the lowest ALIE values.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational (infrared and Raman) spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. nih.gov These calculations aid in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, and aromatic C-H vibrations. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: These are typical frequency ranges for the specified functional groups.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| -NH2 (amino) | N-H Stretch | 3400 - 3500 |

| C=O (ester) | C=O Stretch | 1700 - 1730 |

| C=N/C=C (quinoline) | Ring Stretch | 1500 - 1650 |

| C-O (ester) | C-O Stretch | 1200 - 1300 |

Electronic transitions, observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. For this compound, the transitions are expected to be of π→π* and n→π* character, originating from the conjugated quinoline system and the non-bonding electrons on the nitrogen and oxygen atoms. Studies on similar quinoline carboxylates have successfully correlated TD-DFT calculations with experimental UV-Vis spectra to identify the molecular orbitals involved in the main electronic transitions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and core orbitals of the idealized Lewis structure. It is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions. NBO analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled donor NBO to an empty acceptor NBO.

For this compound, significant donor-acceptor interactions are expected. Key interactions would include the delocalization of the lone pair electrons from the amino nitrogen (nN) and the ester oxygen atoms (nO) into the antibonding π* orbitals of the quinoline ring. These n→π* interactions contribute to the stability of the molecule and influence its electronic properties and reactivity. The magnitude of the E(2) energy is proportional to the strength of the interaction; higher values indicate more significant charge delocalization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For quinoline derivatives like this compound, MD simulations provide critical insights into the stability of the compound when interacting with biological targets, such as proteins or enzymes, and its behavior in different solvent environments. mdpi.comscielo.org.mx

The process typically involves creating a simulation system that includes the ligand (this compound) and its target protein, solvated in a box of water molecules to mimic physiological conditions. mdpi.comugr.es The simulation then calculates the trajectories of these molecules by solving Newton's equations of motion, providing a detailed view of their dynamic behavior over a set period, often nanoseconds. mdpi.comscielo.org.mx

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to analyze the stability of the protein-ligand complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the target's active site. For similar quinoline-3-carboxamide (B1254982) derivatives, RMSD analysis has confirmed stable binding within kinase domains throughout 100-nanosecond simulations. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, helping to identify which parts of the protein interact most significantly with the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which is crucial for understanding the specificity and strength of the binding interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govorientjchem.org For a class of molecules like quinoline derivatives, QSAR is instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comnih.gov

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure and properties. The process involves several key steps:

Data Set Selection: A training set of quinoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: A wide range of descriptors are calculated for each molecule. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors that require a three-dimensional conformation of the molecule. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation correlating the descriptors with biological activity. orientjchem.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds not used in model creation. orientjchem.org

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. mdpi.com CoMFA models calculate steric and electrostatic fields around the aligned molecules and correlate these fields to their biological activity. The output is often visualized as contour maps, which show regions where modifications to the molecular structure would likely lead to increased or decreased activity. For example, a CoMFA model for a series of quinoline derivatives might indicate that bulky, electron-withdrawing groups at a specific position on the quinoline ring are favorable for activity. mdpi.com

| QSAR Component | Description | Example for Quinoline Derivatives |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Inhibitory concentration (IC₅₀) against a specific enzyme or cell line. nih.gov |

| Independent Variables (Descriptors) | Numerical values that describe the chemical structure and properties. | Steric fields, electrostatic fields (in CoMFA), atomic charges, HOMO/LUMO energies, dipole moment. orientjchem.orgmdpi.com |

| Mathematical Model | The equation linking descriptors to activity. | A linear equation derived from MLR or a more complex model from machine learning. orientjchem.org |

| Validation Metrics | Statistical parameters to assess the model's robustness and predictability. | Coefficient of determination (R²), Cross-validated R² (Q²), PRESS statistic. orientjchem.org |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Intermolecular interactions are fundamental to understanding how molecules pack in a crystal lattice and how they recognize and bind to biological targets. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal structure. nih.govacs.org

The Hirshfeld surface of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . This surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to highlight specific intermolecular contacts.

dnorm Surface: The normalized contact distance (dnorm) map uses a red-white-blue color scale to identify regions of significant intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, representing close interactions like hydrogen bonds. nih.gov

While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, studies on closely related quinoline carboxylate derivatives provide a clear indication of the expected interactions. nih.govnih.goviucr.org These studies consistently show that H···H, O···H, and C···H contacts are the most significant contributors to crystal packing.

For example, the analysis of one quinoline carboxylate derivative revealed the following contributions to the Hirshfeld surface: H···H (42.3%), H···O/O···H (34.5%), and H···C/C···H (17.6%). nih.gov Another study on a different derivative found contributions of H···H (54.3%), O···H/O···H (20.2%), and C···H/H···C (16.7%). nih.goviucr.org These interactions, particularly the C—H···O and other hydrogen bonds, play a crucial role in stabilizing the crystal structure. nih.gov

| Interaction Type | Description | Typical Contribution Range (%) in Related Quinoline Carboxylates |

|---|---|---|

| H···H | Represents contacts between hydrogen atoms on adjacent molecules. | 42 - 55% nih.govnih.gov |

| O···H / H···O | Corresponds to hydrogen bonds and other close contacts involving oxygen and hydrogen. | 20 - 35% nih.govnih.gov |

| C···H / H···C | Indicates interactions involving carbon and hydrogen atoms, often C-H···π interactions. | 16 - 18% nih.govnih.gov |

| N···H / H···N | Represents contacts involving nitrogen and hydrogen atoms. | ~2% nih.gov |

| C···N / N···C | Contacts between carbon and nitrogen atoms. | ~1% nih.gov |

This quantitative breakdown from related structures provides a robust template for understanding the intermolecular forces that would be at play in the crystal structure of this compound.

Mechanistic Studies of Biological Interactions of Ethyl 3 Aminoquinoline 2 Carboxylate Derivatives

Ligand-Target Interaction Studies (In Vitro)

In vitro studies are fundamental to understanding the direct interactions between a compound and its biological targets, such as enzymes and receptors. These studies provide crucial data on the affinity, specificity, and mechanism of binding.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase)

Derivatives of the quinoline (B57606) scaffold have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play critical roles in numerous physiological processes. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov

Research on quinazolinone derivatives, which share structural similarities with quinolines, has demonstrated competitive inhibition of human carbonic anhydrase II (hCA-II). researchgate.net This suggests that the inhibitor and the substrate compete for the same binding site on the enzyme. The binding is often stabilized by interactions with active site residues. researchgate.net

Table 1: Inhibitory Activity of Selected Quinoline Derivatives Against Carbonic Anhydrase Isoforms

| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Type of Inhibition |

| Benzoic acid derivative with quinazoline (B50416) scaffold | hCA IX | 0.79 µM | Not specified |

| Benzoic acid derivative with quinazoline scaffold | hCA XII | 2.3 µM | Not specified |

| Quinazolinone derivative 4d | bCA-II | 13.0 ± 0.013 µM | Competitive |

| Quinazolinone derivative 4d | hCA-II | 14.25 ± 0.017 µM | Competitive |

Note: The data presented is for related quinoline and quinazolinone derivatives, not Ethyl 3-aminoquinoline-2-carboxylate itself. Data sourced from multiple studies. nih.govresearchgate.net

Receptor Binding Kinetics and Thermodynamics

The study of receptor binding kinetics and thermodynamics provides a detailed understanding of the molecular interactions between a ligand, such as a quinoline derivative, and its receptor. This includes determining the rates of association and dissociation, as well as the thermodynamic forces driving the binding event.

For the broader class of quinoline derivatives, binding to various receptors has been explored. For instance, certain quinoline pyrazinamide (B1679903) analogs have been shown to bind to the sigma 2 (σ2) receptor, which is implicated in pancreatic cancer. nih.gov These studies typically involve competition binding assays to determine the binding affinity (Ki). nih.gov The binding affinity is influenced by the specific substitutions on the quinoline ring, with some positions being more tolerant to modification than others. nih.gov

Molecular Probes for Biochemical Pathways

Quinoline derivatives are increasingly being recognized for their potential as molecular probes in the study of biochemical pathways. acs.org Their inherent fluorescent properties, which can be tuned through chemical modification, make them suitable for use in fluorescence imaging and sensing applications. nanobioletters.com

The quinoline scaffold can be functionalized to create chemosensors for detecting metal ions, such as zinc (Zn²⁺), which is an essential element in numerous biological processes. nanobioletters.com These probes are designed to exhibit a change in their fluorescence upon binding to the target ion, allowing for its visualization and quantification in biological systems. nanobioletters.com The design of such probes often incorporates a receptor unit for the target ion linked to the quinoline fluorophore.

While the direct application of this compound as a molecular probe is not extensively detailed, its structure, containing a fluorescent quinoline core and reactive amino and carboxylate groups, provides a versatile platform for the development of more complex probes. These functional groups could be modified to attach targeting moieties or to modulate the probe's photophysical properties. acs.org

Mechanistic Insights into Cellular Processes

Aminoquinoline derivatives can influence a variety of cellular processes, and understanding their mechanisms of action is crucial for their development as therapeutic agents. One of the well-documented effects of some aminoquinolines is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

The mechanisms underlying this pro-apoptotic activity are multifaceted and can involve:

Cell Cycle Arrest: Aminoquinolines can halt the progression of the cell cycle at different phases, preventing cancer cells from dividing and proliferating. nih.gov

Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov

Induction of Apoptotic Pathways: They can trigger the intrinsic apoptotic pathway by causing mitochondrial depolarization and the release of cytochrome c, leading to the activation of caspases, the executioners of apoptosis. nih.gov

Furthermore, some 4-aminoquinolines are known to be lysosomotropic agents, meaning they accumulate in lysosomes and can disrupt their function. nih.gov This can lead to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. nih.gov The specific cellular effects of this compound would depend on its unique interactions with cellular components, which warrants further investigation.

Molecular Docking and Dynamics Simulations for Ligand-Protein Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand and a protein at the atomic level. mdpi.com These methods provide insights into the binding mode, affinity, and stability of ligand-protein complexes, which can guide the design of new drugs. nih.gov

For quinoline derivatives, docking studies have been employed to investigate their binding to various protein targets, including kinases and enzymes involved in cancer and other diseases. researchgate.net These studies can predict the key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. For example, MD simulations have been used to assess the stability of quinoline-3-carboxamide (B1254982) derivatives bound to DNA damage and response (DDR) kinases. mdpi.com

While specific docking and MD simulation studies for this compound are not widely published, these computational approaches could be readily applied to predict its potential biological targets and to understand the molecular basis of its activity. The results of such studies would be invaluable for guiding future experimental investigations.

Advanced Applications and Emerging Research Paradigms

Development of Chemosensors and Fluorescent Probes

The inherent fluorescence of the quinoline (B57606) moiety makes Ethyl 3-aminoquinoline-2-carboxylate and its derivatives prime candidates for the design of chemosensors. These sensors operate through mechanisms that translate a specific chemical recognition event, such as the binding of an ion, into a measurable optical signal, typically a change in fluorescence intensity or color.

Derivatives of the quinoline scaffold are widely explored for the selective detection of various metal ions. The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the substituents at the 2- and 3-positions can act as a multidentate coordination site for metal cations. This binding event perturbs the electronic structure of the fluorophore, leading to a distinct change in its emission properties.

Several mechanisms are responsible for this sensing capability:

Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-rich group can quench the fluorescence of the quinoline core through PET. Upon binding a metal ion, the electron-donating ability of this group is suppressed, blocking the PET process and causing a significant enhancement in fluorescence ("turn-on" sensing).

Intramolecular Charge Transfer (ICT): The amino group acts as an electron donor and the ester group as an acceptor, creating an ICT state. Metal ion coordination can modulate the energy of this state, leading to a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): Metal ion binding can increase the structural rigidity of the sensor molecule, which reduces non-radiative decay pathways and enhances fluorescence quantum yield.

Research on quinoline-based platforms has demonstrated high selectivity and sensitivity for various metal ions. For instance, sensors derived from quinoline have been designed for the detection of biologically and environmentally important cations like Al³⁺, Zn²⁺, and Cu²⁺. researchgate.netnih.govasianpubs.org The specific tuning of the receptor site by modifying substituents allows for the selective recognition of one metal ion over others. nih.gov

| Target Ion | Sensor Type | Sensing Mechanism | Detection Limit (LOD) | Reference Finding |

|---|---|---|---|---|

| Al³⁺ | Schiff-base quinoline-hydrazone | Inhibition of ESIPT and PET | 7.2 x 10⁻⁷ M | Demonstrated a 220-fold fluorescence enhancement upon binding Al³⁺. researchgate.net |

| Zn²⁺ | 8-aminoquinoline Schiff base | CHEF | ~10⁻⁷ M | Selectively sensed Zn²⁺ ions through a 2:1 binding stoichiometry. nih.gov |

| Al³⁺ | 8-aminoquinoline Schiff base | CHEF | ~10⁻⁷ M | A structurally similar probe selectively detected Al³⁺ by tuning substituents. nih.gov |

| Cu²⁺ | Quinoline-L-valine derivative | Fluorescence turn-off | Nanomolar scale | Acted as a selective fluorescence turn-off sensor for Cu²⁺ ions in water samples. asianpubs.org |

While cation sensing is more common for this scaffold, the architecture of this compound also holds potential for anion recognition. The N-H protons of the amino group can serve as hydrogen bond donors, forming a binding pocket for anionic species. The design of effective anion sensors would involve the strategic placement of one or more of these quinoline units to create a receptor cavity with a high affinity for a specific anion, such as fluoride, acetate, or phosphate. Upon binding the anion through hydrogen bonds, a change in the electronic environment of the quinoline fluorophore could trigger a colorimetric or fluorescent response. This remains an emerging area of research for this particular molecular framework.

The amino group at the 3-position makes the molecule's fluorescence properties potentially sensitive to changes in pH. In acidic environments, the amino group can become protonated (-NH₃⁺). This protonation alters the electronic nature of the substituent, converting it from an electron-donating group to an electron-withdrawing group. This change can significantly impact the ICT character of the molecule and its fluorescence emission. This principle has been used in other amino-functionalized aromatic systems to create fluorescent pH sensors. rsc.org Consequently, this compound could serve as a core structure for developing probes that monitor pH fluctuations within biological systems or environmental samples.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The rigid and directional nature of the quinoline ring, combined with its capacity for hydrogen bonding and π-π stacking, makes this compound an excellent building block for designing complex, self-assembling supramolecular architectures.

Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking natural biopolymers like proteins and nucleic acids. nih.gov Aromatic oligoamides, including those derived from aminoquinoline carboxylic acids, have been shown to form stable, predictable helical conformations. nih.govmdpi.com The planarity of the quinoline ring helps to minimize conformational freedom, while intramolecular hydrogen bonds between adjacent units can stabilize a helical turn. Oligomers synthesized from monomers related to aminoquinoline-carboxylic acid have been shown to form helical structures that can interact with biological targets such as DNA G-quadruplexes. nih.gov The specific substitution pattern of this compound makes it a candidate monomer for creating novel foldamers with unique folding patterns and functionalities.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular non-covalent interactions. mdpi.com In the crystal lattice of quinoline derivatives, a variety of weak interactions dictate the molecular packing. While the specific crystal structure of this compound is not detailed in the provided sources, analysis of closely related compounds, such as Ethyl 2,4-dichloroquinoline-3-carboxylate, provides insight into the likely interactions. nih.govresearchgate.net

Key non-covalent interactions include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the quinoline nitrogen can act as acceptors, leading to the formation of chains or sheets.

π-π Stacking: The electron-rich aromatic quinoline rings can stack face-to-face or in an offset manner, contributing significantly to the stability of the crystal packing. acs.org

C-H···O and C-H···π Interactions: These weaker hydrogen bonds also play a crucial role in directing the three-dimensional arrangement of molecules in the solid state. nih.govacs.org

By understanding and controlling these interactions, it is possible to engineer crystalline materials with specific optical or electronic properties.

| Interaction Type | Description | Potential Role in Assembly |

|---|---|---|

| N-H···O/N | Classical hydrogen bond between the amino group and a carbonyl oxygen or quinoline nitrogen. | Forms robust, directional links that can create one- or two-dimensional molecular networks. |

| π–π Stacking | Attractive interaction between the aromatic planes of two quinoline rings. | Promotes columnar packing and is crucial for charge transport in organic electronic materials. acs.org |

| C-H···O | Weak hydrogen bond between an aromatic C-H and a carbonyl oxygen. | Contributes to the formation of chain-like supramolecular structures. nih.govresearchgate.net |

| C-H···π | Interaction between an aromatic C-H and the face of a quinoline ring. | Helps to stabilize three-dimensional crystal packing arrangements. acs.org |

Integration into Organic Electronic Materials and Devices

The field of organic electronics leverages carbon-based molecules and polymers for applications in electronic and optoelectronic devices. Heterocyclic compounds, particularly those with extensive π-conjugated systems like quinoline, are of significant interest due to their inherent electronic properties and chemical tunability. mdpi.com While specific research on this compound in this domain is still emerging, its structural features suggest its potential as a building block for advanced organic electronic materials.

Organic semiconductors are the active components in devices such as organic thin-film transistors (OTFTs). The performance of these materials relies on the efficient transport of charge carriers (holes or electrons) through the molecular structure. The fused aromatic rings of the quinoline core in this compound provide a rigid, planar π-system that can facilitate intermolecular π-π stacking, a crucial factor for charge transport.

Although direct application of this compound as a semiconductor has not been extensively documented, related heterocyclic systems have shown promise. For instance, derivatives of quinoxaline, a similar nitrogen-containing heterocycle, have been synthesized and incorporated as organic semiconductors in OTFTs. researchgate.net The functional groups on this compound, the amino and ester groups, offer reactive sites for chemical modification. These sites can be used to attach other functional moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, solubility, and solid-state packing, thereby optimizing its semiconductor properties.

Organic Light-Emitting Diodes (OLEDs) are a major application of organic electronic materials, where organic compounds emit light in response to an electric current. mdpi.com The quinoline scaffold is a well-established component in various OLED materials, valued for its high electroluminescence efficiency and stability. mdpi.com Perhaps the most famous example is Tris-(8-hydroxyquinoline)aluminum (Alq3), a widely used electron-transporting and emitting material in early OLEDs. researchgate.net

Research has expanded to include a wide array of quinoline derivatives to tune emission color and improve device performance. mdpi.com For example, pyrazoloquinoline derivatives have been investigated as blue-greenish emitters, and metal complexes of 8-hydroxyquinolate have been synthesized to achieve emissions across the visible spectrum. mdpi.combohrium.com The potential of this compound in this context lies in its role as a precursor. It can be modified to create more complex, highly conjugated molecules or metal complexes suitable for use as emitters, hosts, or charge-transport materials in OLED devices. The amino and ester groups provide convenient handles for synthesizing these more elaborate structures.

| Quinoline Derivative Type | Role in OLED | Emission Color | Reported Performance Metric | Source |

|---|---|---|---|---|

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transporting & Emitting Material | Blue | Peak Wavelength: 425 nm | researchgate.net |

| Barium-based quinoline complexes (Baq2) | Emitter | Blue | Intense blue light emission | bohrium.com |

| Pyrazoloquinoline Derivatives | Emitter (Dye in PVK matrix) | Blue-greenish | Demonstrated electroluminescence | mdpi.com |

| Bis(8-hydroxyquinoline) zinc with a styryl group (ZnStq_OCH3) | Emitter (in PVK matrix) | Yellow | Max. Brightness: 2244 cd/m², Max. Efficiency: 1.24 cd/A | mdpi.com |

| Isomeric quinoline and 9-phenylcarbazole (B72232) derivatives | Exciplex-forming material | White | Max. External Quantum Efficiency: 3.15% | acs.org |

Role as Precursors for Complex Chemical Entities

The synthetic utility of this compound is significant, particularly as a starting material for molecules with important biological or structural properties. The presence of multiple reaction sites allows it to serve as a versatile building block in organic synthesis.

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This is due to its presence in a vast number of natural and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.govnih.gov

This compound serves as an ideal precursor for creating more complex quinoline derivatives for pharmaceutical development. evitachem.com The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations allow for the construction of diverse molecular architectures. For instance, derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a target in cancer therapy. nih.gov Furthermore, related quinoline carboxylate structures are used as starting materials in the synthesis of novel compounds with potential anticancer activity against cell lines like MCF-7. mdpi.com

| Scaffold/Derivative Class | Associated Biological Activity | Source |

|---|---|---|

| General Quinoline Derivatives | Anticancer, Antimicrobial, Anti-inflammatory, Antialzheimer | nih.govbohrium.com |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein kinase CK2 inhibition | nih.gov |

| Quinolone derivatives | Antiproliferative | frontiersin.org |

| Quinoline-imidazole hybrids | Antimalarial | researchgate.net |

| 1,2-dihydroquinoline-3-carboxylic acid derivatives | Anticancer (Breast) | mdpi.com |

The quinoline motif is a core component of many naturally occurring alkaloids, which often possess complex structures and significant bioactivity. nih.govmdpi.com The total synthesis of these natural products is a key area of organic chemistry, and it relies on the availability of functionalized building blocks to construct the target molecule efficiently.

This compound represents a pre-functionalized quinoline core that can be a valuable starting material in such synthetic endeavors. While direct use in a completed total synthesis is not widely reported, its structure is analogous to intermediates used in complex syntheses. For example, the construction of the pyrrolo[2,3-c]quinoline skeleton, found in the marinoquinoline and trigonoine B alkaloids, requires the assembly of a functionalized quinoline ring system. beilstein-journals.org A compound like this compound provides a ready-made quinoline nucleus, simplifying the synthetic route and allowing chemists to focus on building the additional complex features of the natural product. Additionally, there is a growing interest in creating hybrid molecules by linking quinoline scaffolds to portions of natural products, such as antioxidant acids, to develop novel therapeutic agents. nih.gov

Concluding Perspectives and Future Research Directions

Unexplored Reactivity and Derivatization Pathways

The inherent reactivity of Ethyl 3-aminoquinoline-2-carboxylate, possessing a nucleophilic amino group and an electrophilic ester, has been primarily exploited for the synthesis of fused heterocyclic systems. Common derivatizations include the construction of pyrazolo[3,4-b]quinolines, pyrido[2,3-e] google.comdiazepines, and quinolino[3,2-e] google.comevitachem.comtriazines. However, a vast landscape of its chemical reactivity remains to be charted.

Future explorations could delve into:

Novel Cycloaddition Reactions: While the quinoline (B57606) core can participate in dearomative cycloadditions, the specific influence of the 3-amino and 2-carboxylate substituents on the regioselectivity and stereoselectivity of such reactions is an area ripe for investigation. Exploring [4+2] and [2+2] cycloadditions with various dienophiles and alkenes could lead to the discovery of novel polycyclic frameworks with unique three-dimensional architectures.

Metal-Catalyzed Cross-Coupling Reactions: The quinoline ring system is amenable to C-H activation and functionalization. Palladium-catalyzed C-H activation at various positions of the quinoline nucleus of this compound could offer a direct and atom-economical route to novel substituted derivatives. nih.gov The interplay between the directing capabilities of the amino and ester groups in such reactions warrants systematic study.

Multicomponent Reactions: The development of novel one-pot multicomponent reactions involving this compound could provide rapid access to complex molecular scaffolds. Designing sequences that leverage both the nucleophilic and electrophilic nature of the starting material could significantly streamline the synthesis of diverse compound libraries.

A deeper understanding of these unexplored pathways will undoubtedly expand the synthetic utility of this versatile scaffold.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For a scaffold like this compound, these computational tools can accelerate the design and discovery of novel derivatives with desired properties.

Future research directions include:

Predictive Modeling for Bioactivity: By leveraging existing data on the biological activities of quinoline derivatives, machine learning models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and deep neural networks, can be trained to predict the therapeutic potential of novel this compound analogues. google.com This in silico screening can prioritize the synthesis of compounds with a higher probability of success.

Generative Models for Novel Scaffolds: Generative AI models can be employed to design novel molecules based on the this compound core. By defining desired physicochemical and biological properties, these models can propose new structures that are synthetically accessible and possess optimized characteristics.

Reaction Prediction and Synthesis Planning: AI algorithms can be utilized to predict the outcomes of unexplored reactions and to devise optimal synthetic routes for complex derivatives. This can significantly reduce the time and resources required for chemical synthesis by identifying the most efficient pathways and reaction conditions.

The integration of AI and ML will be instrumental in navigating the vast chemical space surrounding this compound and in accelerating the discovery of new functional molecules.

Potential for Novel Material Science Applications

The inherent electronic properties of the quinoline ring system make its derivatives promising candidates for applications in material science, particularly in the realm of organic electronics. While research in this area for this compound is still in its infancy, the potential is significant.

Promising avenues for future research include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to exhibit luminescence and can function as electron-transporting or emissive materials in OLEDs. google.com The specific substitution pattern of this compound could be fine-tuned to achieve desired emission colors and quantum efficiencies.

Organic Semiconductors: The π-conjugated system of the quinoline core suggests potential for semiconducting behavior. A related compound, Ethyl 3-amino-7-bromoquinoline-2-carboxylate, has been explored for its potential as an organic semiconductor. evitachem.com Systematic investigation into the charge transport properties of thin films and single crystals of this compound and its derivatives is warranted.

Sensors and Probes: The amino group of the molecule can act as a recognition site for various analytes. Derivatization of this group with fluorophores or chromophores could lead to the development of novel chemosensors for the detection of metal ions or other small molecules.

Further exploration of the solid-state properties and electronic characteristics of this compound and its derivatives could unlock a new class of functional organic materials.

Emerging Biological Targets for Mechanistic Research

While quinoline derivatives have a long history in medicine, particularly as antimalarial and anticancer agents, the specific biological targets of many, including this compound, are not fully elucidated. Identifying and validating these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Future mechanistic research should focus on:

Enzyme Inhibition: The structural features of this compound suggest it may interact with various enzymes. For instance, a bromo-substituted analogue has been suggested to inhibit lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. Screening against a panel of kinases, proteases, and metabolic enzymes could reveal novel inhibitory activities. Quinoline-based compounds have also been shown to inhibit enzymes that act on DNA. nih.gov

Receptor Modulation: The quinoline scaffold is present in molecules that interact with a variety of receptors. Investigating the binding affinity of this compound and its derivatives to G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could uncover new pharmacological activities.

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is a common feature of DNA intercalating agents and topoisomerase inhibitors, which are established anticancer mechanisms. Biophysical studies to assess the DNA binding properties and the inhibitory effects on topoisomerases could provide valuable insights into its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for Ethyl 3-aminoquinoline-2-carboxylate, and what experimental conditions are critical for optimizing yield?

The synthesis typically involves cyclization and functionalization steps. For example, analogous quinoline carboxylates are synthesized via condensation reactions between substituted anilines and ethyl acetoacetate derivatives, followed by cyclization under acidic or thermal conditions . Key parameters include:

- Temperature : Cyclization often requires reflux (e.g., 120–140°C in ethanol or acetic acid).

- Catalysts : Acid catalysts (e.g., H₂SO₄) or bases (e.g., NaOEt) may enhance reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) or alcohols (e.g., ethanol) are commonly used.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinoline scaffold and substituents. Aromatic protons appear in the δ 7.0–8.5 ppm range, while ester carbonyls resonate at ~δ 165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms purity and molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for disposal of nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example:

- SHELX Suite : SHELXL refines molecular geometry, hydrogen bonding, and torsional angles. The program is robust for small-molecule crystallography, even with twinned or high-resolution data .

- Data Interpretation : Compare experimental bond lengths/angles (e.g., C=O: ~1.21 Å) with computational models (DFT/B3LYP). Discrepancies >0.05 Å may indicate synthesis or crystallization artifacts .

Q. How can researchers address contradictions between spectroscopic data and computational modeling results for quinoline derivatives?

- Statistical Validation : Apply χ² tests to assess goodness-of-fit between experimental (e.g., XRD) and computational bond lengths.

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to identify systematic errors.

- Multi-Method Cross-Check : Combine NMR, IR, and mass spectrometry to validate functional groups independently of computational predictions .

Q. What reaction mechanisms underpin the formation of this compound, and how can kinetic studies optimize synthetic pathways?

The synthesis likely proceeds via:

Knorr Quinoline Synthesis : Condensation of aniline derivatives with β-ketoesters, followed by cyclodehydration.

Amination : Nucleophilic substitution or catalytic hydrogenation to introduce the amino group.